

1-Methylpsilocin: A Technical Guide to its Discovery, Synthesis, and Pharmacology

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Compound of Interest

Compound Name: 1-Methylpsilocin

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Abstract

This technical guide provides a comprehensive overview of **1-methylpsilocin**, a synthetic tryptamine derivative and analog of the psychedelic compound psilocin. It details the history of its discovery, its synthesis, and its pharmacological profile, with a particular focus on its selective agonist activity at the serotonin 5-HT_{2C} receptor. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of novel serotonergic compounds. All quantitative data is presented in structured tables, and key experimental methodologies are described. Diagrams of relevant signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction and Historical Context

1-Methylpsilocin (1-methyl-4-hydroxy-N,N-dimethyltryptamine) is a tryptamine derivative developed by Sandoz.[1] Its discovery was part of a structure-activity relationship (SAR) study of psilocybin and psilocin analogs aimed at exploring novel therapeutic applications for 5-HT_{2C} receptor agonists.[2] Psilocin, the active metabolite of psilocybin, is a non-selective agonist at multiple serotonin receptors, including 5-HT_{1A}, 5-HT_{2A}, and 5-HT_{2C}. [3] In contrast, **1-methylpsilocin** was identified as a selective agonist for the 5-HT_{2C} receptor, which suggested potential therapeutic applications in conditions such as obsessive-compulsive disorder (OCD), glaucoma, and cluster headaches, without the hallucinogenic effects primarily mediated by the 5-HT_{2A} receptor.[1][2]

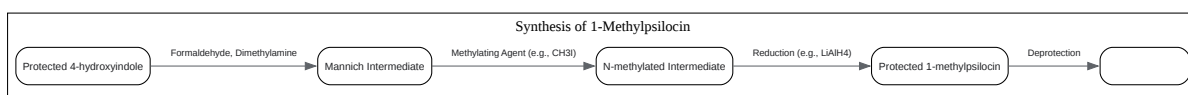
Synthesis of 1-Methylpsilocin

The synthesis of **1-methylpsilocin** can be achieved through modifications of established methods for psilocin synthesis. A key patent from Sandoz (U.S. Patent 3,075,992) describes a general procedure for the preparation of psilocin and its derivatives, including **1-methylpsilocin**. The synthesis generally involves the N-methylation of the indole nitrogen of a protected psilocin precursor, followed by deprotection.

Experimental Protocol: Synthesis of 1-Methylpsilocin (General Method)

A general synthetic route is outlined below, based on established tryptamine synthesis and information from the Sard et al. (2005) publication.^[2]

- Protection of the 4-hydroxyl group: The hydroxyl group of 4-hydroxyindole is protected, for example, as a benzyl ether.
- Mannich reaction: The protected 4-benzyloxyindole undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group at the 3-position of the indole ring.
- N-methylation of the indole nitrogen: The nitrogen at the 1-position of the indole ring is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.
- Reduction of the aminomethyl group: The 3-dimethylaminomethyl group is reduced to the 3-(2-dimethylaminoethyl) side chain using a reducing agent such as lithium aluminum hydride.
- Deprotection: The protecting group on the 4-hydroxyl is removed. In the case of a benzyl ether, this is typically achieved by catalytic hydrogenation (e.g., using palladium on carbon).



[Click to download full resolution via product page](#)Diagram 1: Generalized synthetic workflow for **1-methylpsilocin**.

Pharmacological Profile

1-Methylpsilocin is characterized by its selective agonist activity at the serotonin 5-HT_{2C} receptor. It also acts as an inverse agonist at the 5-HT_{2B} receptor.^[1] While it shows significantly higher affinity for the 5-HT_{2C} receptor compared to the 5-HT_{2A} receptor, it is not entirely devoid of 5-HT_{2A} activity in vivo, as evidenced by the induction of the head-twitch response (HTR) in mice, a behavior dependent on 5-HT_{2A} receptor activation.^[1] Notably, unlike psilocin, **1-methylpsilocin** does not appear to activate 5-HT_{1A} receptors in mice.^[1]

Receptor Binding and Functional Activity

The binding affinities and functional activities of **1-methylpsilocin** at various serotonin receptors have been determined through in vitro assays.

Table 1: Receptor Binding Affinities and Functional Activity of **1-Methylpsilocin**

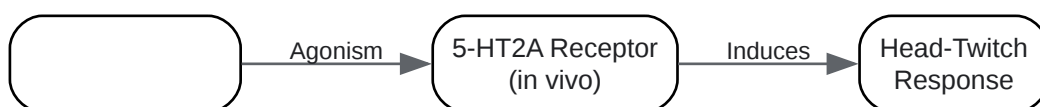
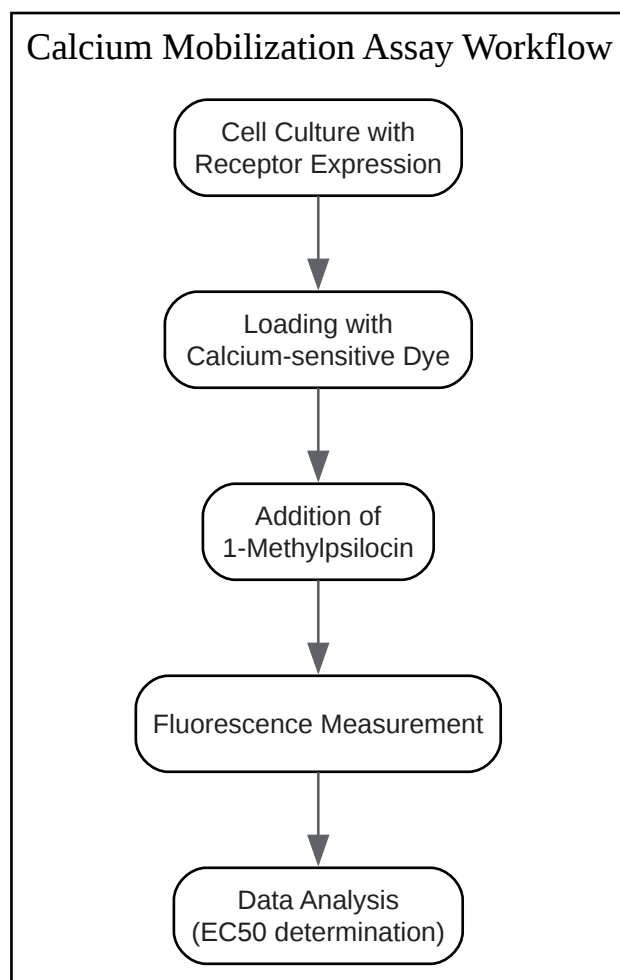
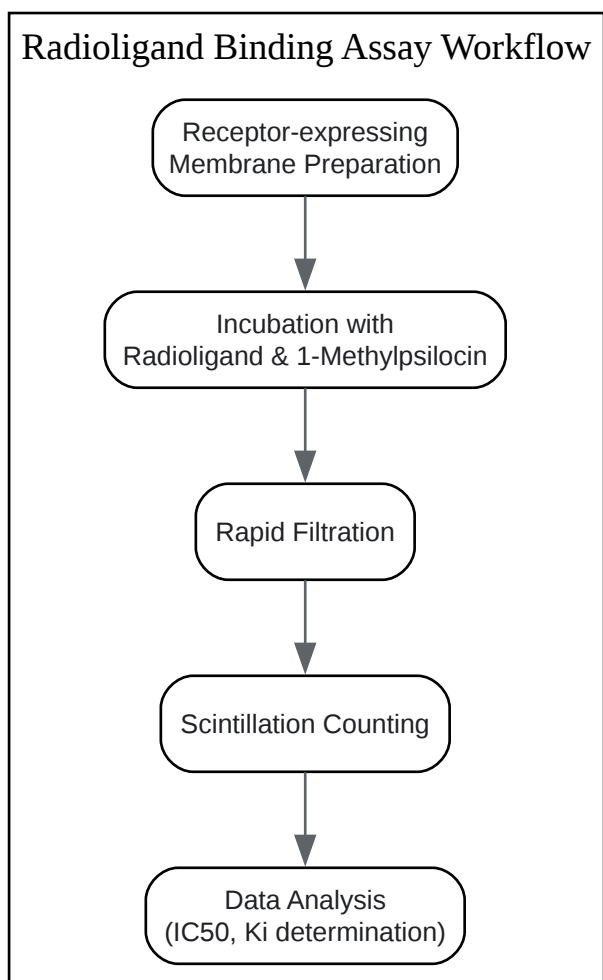
Receptor	Assay Type	Value	Reference
5-HT _{2C}	Functional Assay (EC ₅₀)	12 nM	^[2]
5-HT _{2A}	Functional Assay (EC ₅₀)	633 nM	^[2]
5-HT _{2B}	Binding Affinity (K _i)	38 nM	^[1]

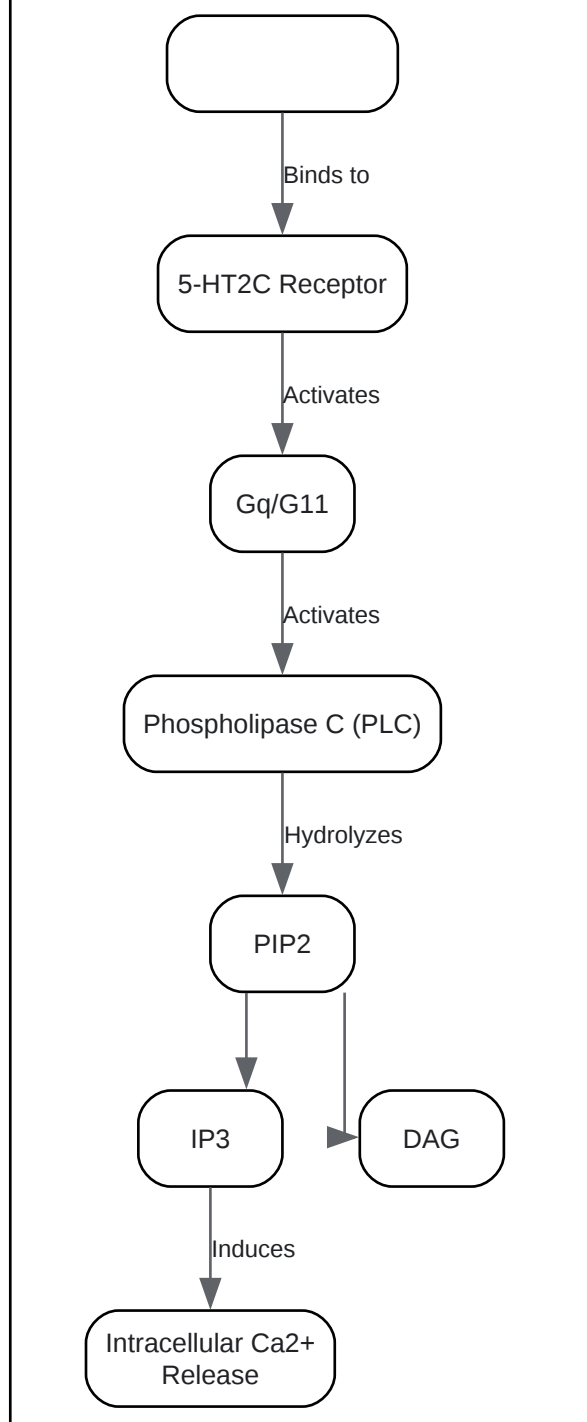
Experimental Protocols

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

- **Membrane Preparation:** Cell membranes expressing the target receptor (e.g., 5-HT_{2B}) are prepared from cultured cells or tissue homogenates.^[4]

- Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]5-HT), and varying concentrations of the unlabeled test compound (**1-methylpsilocin**).[5]
- Incubation: The plate is incubated to allow the labeled and unlabeled ligands to compete for binding to the receptor and reach equilibrium.[4]
- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, usually by rapid filtration through a filter mat that traps the cell membranes.[4]
- Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i (inhibitory constant) can then be calculated from the IC₅₀ value.[4]



5-HT_{2C} Receptor Signaling Pathway[Click to download full resolution via product page](#)

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